molecular formula C19H19N3O6S2 B2538841 N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide CAS No. 886926-47-2

N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide

Cat. No. B2538841
CAS RN: 886926-47-2
M. Wt: 449.5
InChI Key: FPOKPSMVFKANMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide” is a complex organic compound. It contains several functional groups, including a methylsulfonyl group, an oxadiazole ring, and a tosyl group. These groups are common in many pharmaceuticals and synthetic organic compounds .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. For instance, vinyl sulfones can participate in 1,4-addition reactions and cycloaddition reactions .

Scientific Research Applications

Antibacterial Activity

Sulfone derivatives containing 1,3,4-oxadiazole moieties have demonstrated effective antibacterial activities against rice bacterial leaf blight caused by Xanthomonas oryzae pv. oryzae (Xoo). These compounds, particularly those similar in structure to N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide, have shown to not only inhibit the growth of bacterial pathogens but also enhance the resistance of rice plants against infections. These derivatives improve plant health markers such as superoxide dismutase (SOD) and peroxidase (POD) activities, indicating a potential for agricultural applications in disease management and crop protection (Li Shi et al., 2015).

Pharmacological Potential

A related study on sulfonyl derivatives including 1,3,4-oxadiazole rings explored their antimicrobial and antitubercular properties. These compounds showed moderate to significant activities against various bacterial strains, including Mycobacterium tuberculosis. This indicates a potential pharmacological application in developing new antimicrobial agents, specifically targeting resistant strains of tuberculosis (G. V. Suresh Kumar et al., 2013).

Anticancer and Antiviral Research

Compounds with a 1,3,4-oxadiazole moiety have been evaluated for their anticancer and antiviral potentials. Specifically, derivatives have been synthesized and identified as inhibitors of human immunodeficiency virus type-1 (HIV-1) replication. Initial biological studies on these derivatives revealed promising activity against HIV-1, highlighting the potential for developing new antiviral therapies (Zhiping Che et al., 2015).

Enzyme Inhibition for Therapeutic Applications

Another significant application involves the design and synthesis of novel N-arylsulfonyl derivatives as potent inhibitors of specific enzymes. For instance, the development of compounds acting as selective and potent antagonists for 5-HT(1B/1D) receptors, which are implicated in various neurological disorders. These findings contribute to the broader pharmacological understanding and development of new therapeutic agents targeting neurological pathways (Y. Liao et al., 2000).

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For instance, if it shows promising biological activity, it could be further studied for potential medicinal uses .

properties

IUPAC Name

3-(4-methylphenyl)sulfonyl-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O6S2/c1-13-7-9-14(10-8-13)30(26,27)12-11-17(23)20-19-22-21-18(28-19)15-5-3-4-6-16(15)29(2,24)25/h3-10H,11-12H2,1-2H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPOKPSMVFKANMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NN=C(O2)C3=CC=CC=C3S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide

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